molecular formula C13H10FN5O2S B15110440 4-fluoro-N-[3-(tetrazol-1-yl)phenyl]benzenesulfonamide CAS No. 879194-51-1

4-fluoro-N-[3-(tetrazol-1-yl)phenyl]benzenesulfonamide

Cat. No.: B15110440
CAS No.: 879194-51-1
M. Wt: 319.32 g/mol
InChI Key: NEHFNXVAZDEEAF-UHFFFAOYSA-N
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Description

4-fluoro-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide is a chemical compound that belongs to the class of sulfonamides and tetrazoles This compound is characterized by the presence of a fluorine atom, a tetrazole ring, and a benzenesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide typically involves the reaction of 4-fluorobenzenesulfonyl chloride with 3-(1H-tetrazol-1-yl)aniline. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The tetrazole ring can participate in redox reactions, altering its oxidation state.

    Coupling Reactions: The compound can be used in cross-coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can react with the fluorine atom in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the fluorine atom, while oxidation and reduction reactions can modify the tetrazole ring.

Scientific Research Applications

4-fluoro-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-fluoro-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide involves its interaction with biological targets, such as enzymes. The tetrazole ring can mimic the structure of carboxylic acids, allowing it to bind to enzyme active sites and inhibit their activity. This inhibition can disrupt essential biological processes in bacteria, leading to their death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-fluoro-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide is unique due to its combination of a fluorine atom, tetrazole ring, and benzenesulfonamide group. This unique structure imparts specific chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

879194-51-1

Molecular Formula

C13H10FN5O2S

Molecular Weight

319.32 g/mol

IUPAC Name

4-fluoro-N-[3-(tetrazol-1-yl)phenyl]benzenesulfonamide

InChI

InChI=1S/C13H10FN5O2S/c14-10-4-6-13(7-5-10)22(20,21)16-11-2-1-3-12(8-11)19-9-15-17-18-19/h1-9,16H

InChI Key

NEHFNXVAZDEEAF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)N2C=NN=N2)NS(=O)(=O)C3=CC=C(C=C3)F

solubility

26.1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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